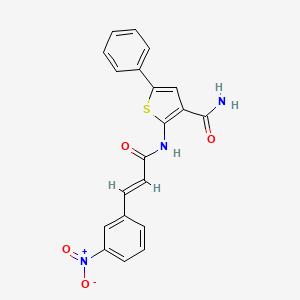

(E)-2-(3-(3-nitrophenyl)acrylamido)-5-phenylthiophene-3-carboxamide

Description

Properties

IUPAC Name |

2-[[(E)-3-(3-nitrophenyl)prop-2-enoyl]amino]-5-phenylthiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15N3O4S/c21-19(25)16-12-17(14-6-2-1-3-7-14)28-20(16)22-18(24)10-9-13-5-4-8-15(11-13)23(26)27/h1-12H,(H2,21,25)(H,22,24)/b10-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPRZKTKMKWUAKJ-MDZDMXLPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=C(S2)NC(=O)C=CC3=CC(=CC=C3)[N+](=O)[O-])C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C2=CC(=C(S2)NC(=O)/C=C/C3=CC(=CC=C3)[N+](=O)[O-])C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Target Compound

- Core : Thiophene ring.

- Substituents :

- 2-position: (E)-3-(3-nitrophenyl)acrylamido group.

- 3-position: Carboxamide.

- 5-position: Phenyl group.

3-Chloro-N-phenyl-phthalimide

- Core : Phthalimide (isoindoline-1,3-dione).

- Substituents :

- 3-position: Chlorine atom.

- N-linked phenyl group.

- Applications: Monomer for polyimides, requiring high purity for polymerization.

5-[N(2-(Trifluoroacetamido)ethyl)-3-(E)-acrylamido]-2'-deoxyuridine

- Core : 2'-Deoxyuridine (nucleoside).

- Substituents :

- 5-position: (E)-acrylamido group with trifluoroacetamido-ethyl side chain.

- Applications : Likely a modified nucleoside for biomedical research (e.g., antiviral or enzymatic studies).

Functional Group Analysis

Data Table

*Molecular weights are estimated based on structural formulas.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (E)-2-(3-(3-nitrophenyl)acrylamido)-5-phenylthiophene-3-carboxamide?

- Methodology : The compound can be synthesized via a multi-step approach. First, prepare the thiophene-3-carboxamide core by reacting substituted aryl amines with alkyl cyanoacetates under solvent-free (neat) or microwave-assisted conditions to enhance reaction efficiency . Subsequent Knoevenagel condensation with 3-nitrobenzaldehyde in toluene, catalyzed by piperidine and acetic acid, introduces the acrylamido group. This method yields high-purity products (72–94%) after recrystallization with ethanol or methanol .

- Key Parameters : Microwave irradiation reduces reaction time (5–6 hours), while traditional heating may require longer durations. Catalyst ratios (e.g., 0.35 ml piperidine and 1.3 ml acetic acid per 50 ml toluene) are critical for regioselectivity .

Q. How is the compound characterized to confirm its structure and purity?

- Analytical Techniques :

- NMR Spectroscopy : Analyze and NMR spectra for characteristic acrylamido proton signals (δ 6.8–7.5 ppm for vinyl protons) and nitrophenyl aromatic peaks (δ 8.0–8.5 ppm) .

- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS, with expected [M+H] peaks matching theoretical values (e.g., ~408.4 g/mol for the target compound) .

- Elemental Analysis : Validate C, H, N, and S content within ±0.4% of theoretical values .

Q. What are the stability considerations for this compound under experimental conditions?

- Storage : Store in airtight containers at 4°C to prevent hydrolysis of the acrylamido group. Avoid prolonged exposure to light, as the nitrophenyl group may undergo photodegradation .

- Reactivity : The compound is stable in neutral solvents (e.g., DMSO, ethanol) but degrades in strongly acidic/basic conditions. Monitor for color changes (yellow to brown) indicating decomposition .

Advanced Research Questions

Q. How can reaction yields be optimized when scaling up synthesis?

- Strategies :

- Solvent Selection : Use toluene for Knoevenagel condensation due to its high boiling point (110°C), enabling efficient reflux without side reactions .

- Catalyst Screening : Test alternatives to piperidine (e.g., DBU or pyrrolidine) to improve regioselectivity and reduce byproducts .

- Microwave-Assisted Synthesis : Scale using continuous-flow reactors to maintain high yields (≥85%) while reducing energy input .

- Case Study : A 10 mmol scale reaction achieved 92% yield using microwave irradiation and automated purification .

Q. How to resolve contradictions in spectroscopic data during characterization?

- Scenario : Discrepancies in NMR signals (e.g., unexpected splitting of vinyl protons) may arise from E/Z isomerism or impurities.

- Solutions :

- HPLC-PDA Analysis : Use reverse-phase HPLC with a C18 column (MeCN/HO gradient) to separate isomers. Compare retention times with synthetic standards .

- 2D NMR (COSY, HSQC) : Assign ambiguous peaks by correlating proton and carbon signals, particularly for overlapping aromatic resonances .

Q. What mechanistic insights explain the compound’s reactivity in biological assays?

- Structure-Activity Relationship (SAR) :

- The 3-nitrophenyl group enhances electron-withdrawing effects, stabilizing the acrylamido moiety for nucleophilic attack by biological targets (e.g., cysteine residues in enzymes) .

- The thiophene ring’s sulfur atom contributes to π-stacking interactions with aromatic amino acids in protein binding pockets .

Q. How to design derivatives to improve solubility without compromising bioactivity?

- Derivatization Strategies :

- Introduce polar groups (e.g., hydroxyl or sulfonamide) at the phenyl ring’s para position to enhance aqueous solubility.

- Replace the methyl ester with a carboxylic acid to increase ionization at physiological pH .

- Case Study : Ethyl 2-(2-cyano-3-(4-hydroxyphenyl)acrylamido)thiophene-3-carboxylate showed improved solubility (logP reduced by 1.2) and retained antioxidant activity (IC = 12 µM in DPPH assays) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.